molecular formula C15H16F3NO B11724855 2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-ol

2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B11724855
M. Wt: 283.29 g/mol
InChI Key: CIEXTPNCVAHLEU-UHFFFAOYSA-N
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Description

2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[222]octan-3-ol is a complex organic compound with the molecular formula C15H16F3NO This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a bicyclic azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-ol typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with 1-azabicyclo[2.2.2]octan-3-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a controlled temperature. The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to achieve consistent quality and high throughput. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-ol has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The azabicyclo structure provides stability and rigidity, which can influence the compound’s binding affinity and selectivity towards specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one
  • 2-(Methylene)-3-quinuclidinone

Uniqueness

Compared to similar compounds, 2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-ol is unique due to the presence of the hydroxyl group at the 3-position of the azabicyclo structure. This hydroxyl group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s biological activity and selectivity. Additionally, the trifluoromethyl group imparts unique electronic and steric properties, making the compound a valuable tool in various research applications.

Properties

Molecular Formula

C15H16F3NO

Molecular Weight

283.29 g/mol

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C15H16F3NO/c16-15(17,18)12-4-2-1-3-11(12)9-13-14(20)10-5-7-19(13)8-6-10/h1-4,9-10,14,20H,5-8H2

InChI Key

CIEXTPNCVAHLEU-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2=CC3=CC=CC=C3C(F)(F)F)O

Origin of Product

United States

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